molecular formula C13H12F3NO2 B2773521 4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one CAS No. 2197057-09-1

4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

Cat. No. B2773521
CAS RN: 2197057-09-1
M. Wt: 271.239
InChI Key: FGFTZGQRJDAGHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “4-(Trifluoromethyl)-1H-spiro[indole-3,4’-oxane]-2-one” is a complex organic molecule. The trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . This group is often used in pharmaceuticals, drugs, and abiotically synthesized natural fluorocarbon-based compounds .


Synthesis Analysis

The synthesis of trifluoromethyl compounds usually involves various methods. An efficient method of synthesizing 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position .

Scientific Research Applications

C–F Bond Activation:: TFSIO has garnered significant attention in organic chemistry due to its successful utilization in C–F bond activation within the CF₃ group. Notably, it participates in various substitution reactions:

Transition Metal-Catalyzed Cycloadditions:: TFSIO participates in transition metal-catalyzed cycloaddition reactions, leading to the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups. These reactions expand the toolbox for designing novel compounds.

Metal-Free Trifluoromethylation of Indoles

TFSIO plays a crucial role in the synthesis of 2-trifluoromethylindoles from indoles. Under metal-free conditions, TFSIO selectively introduces the trifluoromethyl group at the C2 position of indoles. This method provides an efficient and practical route to access these valuable compounds .

Radical Trifluoromethylation

The trifluoromethyl group is increasingly important in pharmaceuticals, agrochemicals, and materials. Recent advances in trifluoromethylation of carbon-centered radical intermediates have expanded our synthetic capabilities. Researchers continue to explore innovative methods for incorporating trifluoromethyl moieties into complex molecules .

Safety And Hazards

The safety data sheet for a related compound, 4-(Trifluoromethyl)piperidine hydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to use it only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-(trifluoromethyl)spiro[1H-indole-3,4'-oxane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO2/c14-13(15,16)8-2-1-3-9-10(8)12(11(18)17-9)4-6-19-7-5-12/h1-3H,4-7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFTZGQRJDAGHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12C3=C(C=CC=C3NC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one

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